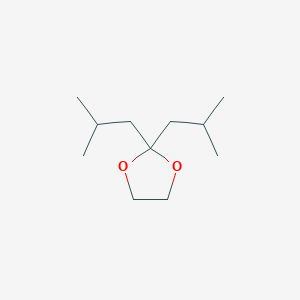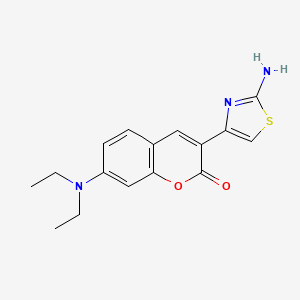
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring, an amino group, and a benzopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable precursor with a thioamide The benzopyran structure is then introduced through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Applications De Recherche Scientifique
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The thiazole ring and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzopyran structure may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(dimethylamino)-2H-1-benzopyran-2-one
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(methylamino)-2H-1-benzopyran-2-one
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features make it distinct from other similar compounds, potentially offering unique advantages in its applications.
Propriétés
Numéro CAS |
88735-47-1 |
|---|---|
Formule moléculaire |
C16H17N3O2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-(2-amino-1,3-thiazol-4-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19(4-2)11-6-5-10-7-12(13-9-22-16(17)18-13)15(20)21-14(10)8-11/h5-9H,3-4H2,1-2H3,(H2,17,18) |
Clé InChI |
XYMISFWIUUPXII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


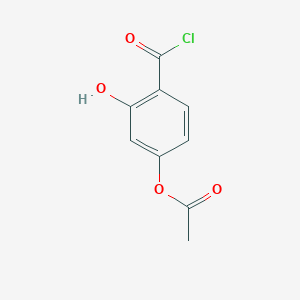
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
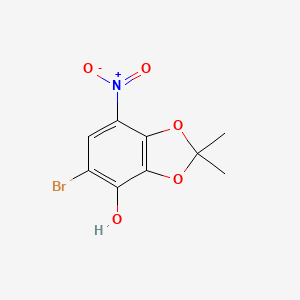

![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
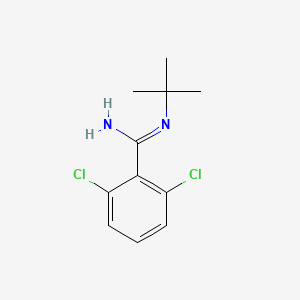

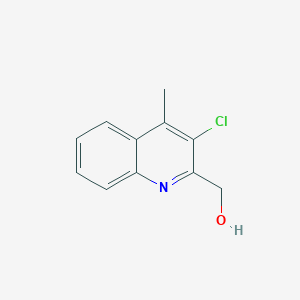
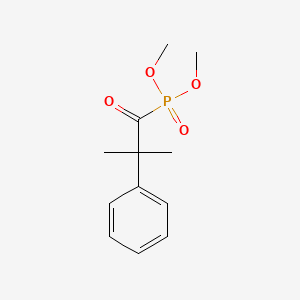
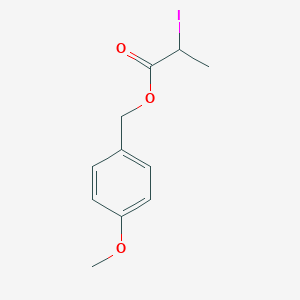
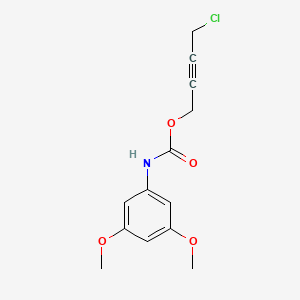
![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

